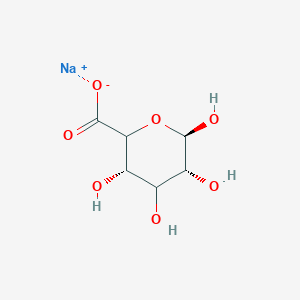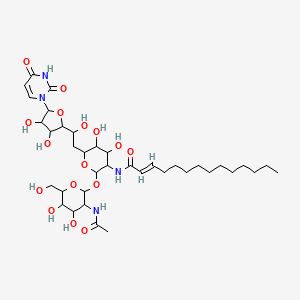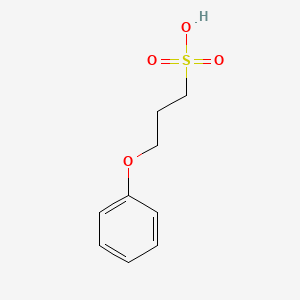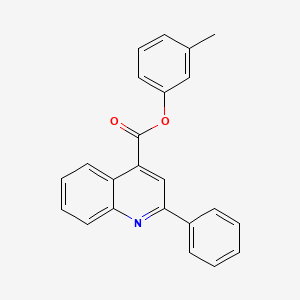
sodium;(3S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;(3S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties and its ability to interact with biological systems, making it a valuable subject of study in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium;(3S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate typically involves the use of specific organic reactions to construct its complex structure. One common method involves the reaction of a suitable precursor with sodium hydroxide under controlled conditions to form the desired compound . The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of catalysts and automated systems helps in maintaining consistency and efficiency in production . Quality control measures are implemented to ensure that the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium;(3S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its functionality .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, including temperature, pH, and solvent, are optimized based on the desired outcome.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .
Applications De Recherche Scientifique
Sodium;(3S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it serves as a probe for studying cellular processes and interactions . In medicine, it is investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways . Additionally, it finds applications in the industry as a stabilizer and additive in various products .
Mécanisme D'action
The mechanism of action of sodium;(3S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate involves its interaction with specific molecular targets within biological systems. It can bind to enzymes and receptors, modulating their activity and influencing cellular processes . The pathways involved include signal transduction, metabolic regulation, and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to sodium;(3S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate include other tetrahydroxyoxane derivatives and carboxylates . These compounds share structural similarities but differ in their specific functional groups and stereochemistry.
Uniqueness: What sets this compound apart is its unique combination of hydroxyl and carboxylate groups, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C6H9NaO7 |
|---|---|
Poids moléculaire |
216.12 g/mol |
Nom IUPAC |
sodium;(3S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C6H10O7.Na/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;/h1-4,6-9,12H,(H,10,11);/q;+1/p-1/t1?,2-,3+,4?,6+;/m0./s1 |
Clé InChI |
MSXHSNHNTORCAW-NMRVOGSPSA-M |
SMILES isomérique |
[C@@H]1([C@@H](OC([C@H](C1O)O)C(=O)[O-])O)O.[Na+] |
SMILES canonique |
C1(C(C(OC(C1O)O)C(=O)[O-])O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(6-{(1E)-N-[2,6-Di(propan-2-yl)phenyl]ethanimidoyl}pyridin-2-yl)ethan-1-one](/img/structure/B12046281.png)
![N-(2,3-dichlorophenyl)-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide](/img/structure/B12046282.png)

![2-Oxo-2-phenylethyl 6-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12046290.png)
![Methyl 3-[(2-aminophenyl)sulfanyl]-2-hydroxy-3-(4-methoxyphenyl)propanoate](/img/structure/B12046298.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B12046308.png)
![4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B12046321.png)
![2-[5-bromo-2-[[tert-butyl(diphenyl)silyl]methoxy]-4-methoxyphenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12046322.png)


![(E)-1-hydroxy-3-oxo-N'-(pyridin-2-ylmethylene)-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carbohydrazide](/img/structure/B12046339.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12046348.png)

